molecular formula C13H14N2O4 B8663150 2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-nitropyridine

2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-nitropyridine

Cat. No. B8663150
M. Wt: 262.26 g/mol
InChI Key: SJHNBALFPGMKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-nitropyridine is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-5-nitropyridine

InChI

InChI=1S/C13H14N2O4/c16-15(17)11-1-2-12(14-9-11)10-3-5-13(6-4-10)18-7-8-19-13/h1-3,9H,4-8H2

InChI Key

SJHNBALFPGMKKO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC=C1C3=NC=C(C=C3)[N+](=O)[O-])OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene prepared as above (8.40 g, 31.56 mmol), 2-bromo-5-nitropyridine (6.0 g, 29.55 mmol) in DME (200 mL), degassed 2M potassium carbonate (40 mL) was added palladium tetrakis(triphenylphosphine) (Pd(PPh3)4; 1.8 g, 1.58 mmol). The reaction mixture was evacuated with nitrogen (3 cycles) and allowed to stir under vacuum for 5 minutes, then heated to 80° C. overnight. The reaction mixture was allowed to cool to ambient temperature, EtOAc (200 mL) was added followed by water (200 mL), the suspension was filtered and the organic phase was separated and the aqueous layer re-extracted into EtOAc (200 mL). The organic extracts were combined, washed with brine (200 mL), dried (MgSO4) and concentrated to leave crude product. DCM was added and the suspension was filtered and dried to leave the title compound (1.64 g). The filtrate was concentrated after the addition of DCM a further 1.51 g of product was obtained, the filtrate was purified on a 120 g SiliCycle cartridge eluting 20-50-70% EtOAc in isohexane to provide 1.72 g of product. Total yield is 4.85 g (18.51 mmol, 58%);
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6 g
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200 mL
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1.8 g
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